molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1357494
M. Wt: 177.16 g/mol
InChI Key: OAJBBKUXYOZAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is a compound that has been utilized in the field of organic chemistry . It acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group .


Synthesis Analysis

The synthesis of AIP involves palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This protocol is scalable, exhibits high levels of β-site selectivity, and tolerates a broad spectrum of functional groups . Other methods include oxidative diamination of nitroalkene with 2-aminopyridine .


Molecular Structure Analysis

AIP is a 6,5-fused bicyclic compound . It has been used as a directing group in palladium-catalyzed arylation .


Chemical Reactions Analysis

AIP has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This reaction exhibits high levels of β-site selectivity .

Scientific Research Applications

Synthesis and Chemical Properties

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been explored for their synthesis and chemical properties. For instance, a study on the synthesis of various imidazo[1,2-a]pyridine derivatives demonstrated effective one-pot synthesis techniques. This includes the creation of 3-aminoimidazo[1,2-a]pyridines through condensation reactions involving 2-aminopyridines, aldehydes, and isocyanides, with a focus on high yields and efficient protocols (Shaabani, Soleimani, & Maleki, 2007). Additionally, the utility of zinc iodide in the synthesis of these compounds was highlighted, offering a novel and user-friendly protocol for creating the desired products from diverse substrates (Han, Ma, Wu, & Huang, 2015).

Biological and Medicinal Applications

Research has also delved into the potential biological and medicinal applications of these compounds. A study found that certain imidazo[1,2-a]pyridine derivatives exhibited anti-inflammatory and analgesic activity, highlighting their potential in pharmacological applications (Di Chiacchio et al., 1998). In another example, the synthesis of conformationally constrained imidazo[1,5-a]pyridine inhibitors was achieved, which showed improved in vivo metabolic stability, suggesting their use in inhibiting farnesyltransferase, an enzyme involved in cancer progression (Dinsmore et al., 2000).

Catalysis and Material Science

In the field of catalysis and material science, these compounds have been utilized in developing innovative synthetic methods. For instance, the use of cellulose@Fe2O3 nanoparticle composites as a magnetically recyclable nanocatalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines was demonstrated. This approach offered high catalytic activity and good reusability, marking a significant advancement in green chemistry (Shaabani, Nosrati, & Seyyedhamzeh, 2015).

Future Directions

AIP has shown promise in the field of organic chemistry, particularly in palladium-catalyzed arylation . Its use as a directing group could be further explored in future studies .

properties

IUPAC Name

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBBKUXYOZAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.